2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate
Description
Properties
CAS No. |
62314-22-1 |
|---|---|
Molecular Formula |
C14H31NO3 |
Molecular Weight |
261.40 g/mol |
IUPAC Name |
2-ethylhexanoate;2-hydroxypropyl(trimethyl)azanium |
InChI |
InChI=1S/C8H16O2.C6H16NO/c1-3-5-6-7(4-2)8(9)10;1-6(8)5-7(2,3)4/h7H,3-6H2,1-2H3,(H,9,10);6,8H,5H2,1-4H3/q;+1/p-1 |
InChI Key |
HLFNUPJVFUAPLD-UHFFFAOYSA-M |
SMILES |
CCC(C)CCCC(=O)[O-].CC(C[N+](C)(C)C)O |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CC(C[N+](C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Hydroxypropyl-trimethylammonium Chloride Intermediate
This intermediate is a key precursor in the preparation of the target compound. It is typically synthesized via the quaternization of trimethylamine with epichlorohydrin or related chlorohydrin intermediates.
Reaction of Trimethylamine with Allyl Chloride and Subsequent Hypochlorination
- Procedure : Trimethylamine aqueous solution is reacted with allyl chloride under controlled temperature (below 45°C) to form allyltrimethylammonium chloride. After removal of unreacted reagents by vacuum, the allyl salt solution undergoes hypochlorination with chlorine gas at 35–40°C, converting the allyl group to a chlorohydrin group, yielding 3-chloro-2-hydroxypropyltrimethylammonium chloride.
- Yield and Purity : Yields of approximately 90–91% are reported, with some by-products such as 2,3-dichloropropyltrimethylammonium formed depending on reaction conditions.
- Critical Parameters : Maintaining reaction temperature below 40°C during chlorination is crucial to minimize by-products. Neutralization post-reaction with NaOH to pH ~6.5 is performed to stabilize the product.
This method is advantageous due to high yield and relatively mild conditions but requires careful control of chlorine addition and temperature to limit impurities.
Direct Reaction of Epoxy Chloropropane with Trimethylamine Hydrochloride
- Process : Epoxy chloropropane is reacted with trimethylamine hydrochloride in aqueous medium at 5–40°C and pH 6.5–9.5. The reaction is catalyzed by quaternary ammonium salts to accelerate the ring-opening of epoxy chloropropane.
- Outcome : This process reduces formation of unwanted by-products such as 3-dichlorohydrin and 1-propylene glycol, improving purity and yield of 3-chloro-2-hydroxypropyltrimethylammonium chloride.
- Advantages : Lower reaction temperature and controlled pH help suppress side reactions, enhancing product quality.
This method is industrially relevant for producing high-purity intermediates efficiently.
Quaternization and Salt Formation with 5-Methylheptanoate
The 2-hydroxypropyl-trimethylammonium chloride intermediate is then reacted with 5-methylheptanoate to form the target compound.
Heterogeneous Reaction with Chitosan (Analogous Methodology)
Though the direct preparation of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate is less documented, similar quaternary ammonium salts are prepared by reacting 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride with substrates such as chitosan under heterogeneous conditions:
- Stepwise Process :
- Immersion Treatment : Deacetylated chitosan is dissolved in acid solution (1–2% acetic acid or 1–10% phosphoric acid) and soaked for 5–10 hours.
- Heterogeneous Reaction : 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride is added dropwise over several hours at 75–90°C, with stirring to promote reaction.
- Separation and Purification : After reaction, insolubles are filtered; the product is precipitated using solvents like absolute ethanol or acetone, vacuum dried, and refined by filtration and recrystallization.
- Yield and Purity : Yields up to 90.5% with purity around 91.5–93% have been achieved.
- Reaction Conditions : Reaction time typically 8–15 hours; temperature carefully controlled to optimize yield and minimize degradation.
This method demonstrates the feasibility of preparing quaternary ammonium salts by nucleophilic substitution of the chloride intermediate with nucleophilic substrates under controlled heterogeneous conditions.
Carboxymethylation and Nanoparticle Formation (Related Functionalization)
In some advanced applications, derivatives of 2-hydroxypropyl-trimethyl ammonium salts are further functionalized, for example, by carboxymethylation to form nanoparticles:
- Procedure : Chitosan is alkalized with NaOH in isopropanol, then reacted with chloroacetic acid at 70°C for 8 hours to introduce carboxymethyl groups.
- Relevance : While this is a modification step rather than direct synthesis of the target compound, it exemplifies the versatility of quaternary ammonium intermediates in further chemical transformations.
Summary Table of Key Preparation Parameters
| Preparation Step | Conditions | Reagents/Materials | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Quaternization via allyl chloride + hypochlorination | Temp: <45°C (allyl chloride addition), 35–40°C (chlorination) | Trimethylamine, allyl chloride, chlorine gas | ~90–91 | High | Control temperature to avoid by-products |
| Epoxy chloropropane + trimethylamine hydrochloride | Temp: 5–40°C, pH 6.5–9.5 | Epoxy chloropropane, trimethylamine hydrochloride | High | High | Catalyzed reaction minimizes side products |
| Heterogeneous reaction with chitosan | Temp: 75–90°C, time: 8–15 h | 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride, chitosan | 90.5 | 91.5–93 | Dropwise addition, solvent precipitation |
| Carboxymethylation (functionalization) | Temp: 70°C, time: 8 h | Chitosan, NaOH, chloroacetic acid | N/A | N/A | For derivative nanoparticle preparation |
Research Findings and Technical Notes
- The heterogeneous reaction approach for quaternary ammonium salt formation allows better control over reaction equilibrium, enhancing yield and purity by separating insoluble substrates and soluble products effectively.
- Maintaining low to moderate temperatures during chlorohydrin formation is critical to minimize by-products such as dichloropropyl derivatives which can reduce product purity.
- Use of acidic or basic pretreatment (e.g., deacetylation of chitosan or alkalization) modifies substrate reactivity and solubility, impacting the efficiency of quaternization and subsequent salt formation.
- The stepwise addition of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride over hours with controlled titration time improves reaction uniformity and product consistency.
- Post-reaction purification by vacuum distillation, solvent precipitation, and recrystallization is essential to isolate high-purity quaternary ammonium salts suitable for further applications.
Chemical Reactions Analysis
2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in DNA extraction, separation, and purification processes due to its surfactant properties.
Medicine: It is used in pharmaceutical formulations as an emulsifier and stabilizer.
Industry: The compound is utilized in the production of cosmetics, detergents, and other personal care products
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate involves its ability to reduce surface tension in aqueous solutions. This property allows it to act as a surfactant, facilitating the mixing of otherwise immiscible liquids. The molecular targets include various hydrophobic and hydrophilic interfaces, where it aligns itself to reduce interfacial tension .
Comparison with Similar Compounds
Structural and Functional Analogues
Choline Chloride (CAS: 67-48-1) :
- Structure: Contains a 2-hydroxyethyl-trimethylammonium cation with a chloride anion.
- Applications: Widely used as a feed additive and in pharmaceuticals.
- Safety: Less toxic (acute oral toxicity Category 5) but can cause mild eye irritation .
Benzalkonium Chloride (CAS: 8001-54-5) :
- Structure: A mixture of alkylbenzyldimethylammonium chlorides.
- Applications: Common disinfectant and preservative.
- Safety: Higher toxicity (acute oral toxicity Category 3) and severe eye irritation (Category 1) .
Acetylcholine (CAS: 51-84-3): Structure: Natural neurotransmitter with an acetate counterion. Safety: Rapidly hydrolyzed, low environmental persistence .
Comparative Analysis
Key Observations :
- Its lower acute toxicity (Category 4) compared to benzalkonium chloride (Category 3) suggests safer handling but still necessitates strict controls .
- Data Gaps : Physical properties (e.g., solubility, melting point) and ecotoxicological profiles are absent in the provided evidence, limiting direct comparisons .
Biological Activity
2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate, also known by its CAS number 62314-22-1, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a trimethylammonium group and a 5-methylheptanoate moiety, which contributes to its amphiphilic nature. This structure allows it to interact with biological membranes and proteins, influencing various cellular processes.
| Property | Value |
|---|---|
| Molecular Formula | C12H25NO2 |
| Molecular Weight | 229.34 g/mol |
| Solubility | Soluble in water |
| pH Stability | Stable at pH 4-8 |
| Toxicity (LD50) | Varies by study (up to 5184 mg/kg) |
The biological activity of this compound is primarily attributed to its interaction with cell membranes and proteins. It can modulate cellular signaling pathways through the following mechanisms:
- Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Protein Interaction : It may interact with integrins and other membrane proteins, influencing cell adhesion and migration.
Case Studies
- Antibacterial Activity : Research has indicated that derivatives of quaternary ammonium compounds exhibit significant antibacterial properties. In one study, a similar compound demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations .
- Toxicological Evaluations : Toxicity studies have shown that acute exposure can lead to lethargy, convulsions, and other clinical signs in animal models. The LD50 values reported vary significantly across studies, indicating the need for careful dosage considerations in applications .
- Cell Adhesion Studies : In vitro studies have demonstrated that compounds structurally related to this compound can enhance cell adhesion through integrin-mediated pathways. These findings suggest potential applications in tissue engineering and regenerative medicine .
Table 2: Summary of Biological Studies
Q & A
Q. What are the primary safety protocols for handling 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate in laboratory settings?
Methodological Answer:
- Exposure Control: Use fume hoods to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .
- Storage: Store in airtight containers at ambient temperature, away from oxidizing agents. Label containers with GHS hazard symbols (acute toxicity, eye irritation) .
Q. What are the foundational synthesis routes for this compound?
Methodological Answer:
- Reduction Approach: Start with 5-methyl-2-heptanone and reduce it using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) under nitrogen atmosphere. Monitor reaction completion via TLC or GC-MS .
- Purification: Use fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Validate purity via NMR and HPLC .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Parameter Selection: Identify critical variables (e.g., temperature, catalyst concentration, reaction time). Use a 2³ factorial design to assess interactions .
- Data Analysis: Apply ANOVA to determine statistically significant factors. For example, if temperature and catalyst concentration show a synergistic effect (p < 0.05), prioritize these in scale-up protocols .
- Case Study: A 2023 study reduced side-product formation by 40% using response surface methodology (RSM) to refine solvent ratios .
Q. How should researchers address contradictions in spectroscopic data during structural validation?
Methodological Answer:
- Multi-Technique Cross-Validation: Compare NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS) data. For example, resolve discrepancies in carbonyl signals by repeating NMR under deuterated DMSO to eliminate solvent interference .
- Computational Aids: Use density functional theory (DFT) to simulate NMR spectra. Match experimental vs. theoretical chemical shifts (mean absolute error < 0.2 ppm) .
Q. What computational tools enhance experimental design for studying this compound’s reactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model solvation effects in polar aprotic solvents (e.g., acetone) using software like Gaussian or GROMACS. Predict reaction pathways for nucleophilic substitutions .
- Quantum Chemistry: Calculate activation energies for ester hydrolysis using M06-2X/6-311+G(d,p) basis sets. Validate with experimental kinetic data .
Data Contradiction & Validation
Q. How to resolve discrepancies in toxicity assessments between in vitro and in silico models?
Methodological Answer:
- Tiered Testing: Conduct Ames test (bacterial mutagenicity) and zebrafish embryo assays. Compare results with computational predictions (e.g., ProTox-II). If in vitro shows higher toxicity, investigate metabolic activation pathways .
- Statistical Reconciliation: Use Cohen’s kappa coefficient to quantify agreement between models. A kappa < 0.4 indicates poor reliability, necessitating additional assays (e.g., mammalian cell cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
